1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,4,6,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound characterized by its multiple chlorine atoms attached to the benzene rings of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin precursors under controlled conditions. The process typically involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst, such as ferric chloride, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound is often a by-product of manufacturing processes involving chlorinated organic compounds. These processes include the production of herbicides, pesticides, and other chlorinated chemicals. The compound can also be formed unintentionally during the incineration of waste materials containing chlorine.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like zinc or sodium borohydride in the presence of a suitable solvent.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of less chlorinated dioxins or other reduced forms.
Substitution: Generation of different functionalized dioxins depending on the substituting group.
Scientific Research Applications
1,2,4,6,8-Pentachlorodibenzo-p-dioxin has been extensively studied in various scientific fields due to its toxicological properties and environmental impact. Its applications include:
Chemistry: Used as a model compound for studying the behavior of dioxins in environmental systems and their interactions with other chemicals.
Biology: Investigated for its toxic effects on biological organisms, including its role in disrupting endocrine function and causing reproductive and developmental issues.
Medicine: Studied for its potential health effects on humans, including carcinogenicity and immunotoxicity.
Industry: Analyzed for its presence in industrial waste and emissions, contributing to the development of cleaner production technologies and pollution control measures.
Mechanism of Action
The toxic effects of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and the induction of enzymes that metabolize xenobiotics, ultimately causing cellular damage and toxicity.
Molecular Targets and Pathways Involved:
Aryl Hydrocarbon Receptor (AhR): Central molecular target for dioxin toxicity.
Xenobiotic Metabolism Pathways: Enzymes such as cytochrome P450s are induced, leading to the production of ROS and other reactive intermediates.
Comparison with Similar Compounds
1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of several PCDDs, each with varying degrees of chlorination and toxicity. Similar compounds include:
1,2,3,7,8-Pentachlorodibenzodioxin: Similar structure but different chlorine substitution pattern.
Heptachlorodibenzo-p-dioxin: Contains seven chlorine atoms instead of five.
Octachlorodibenzo-p-dioxin: Contains eight chlorine atoms.
Uniqueness: this compound is unique in its specific pattern of chlorine substitution, which influences its toxicological properties and environmental behavior compared to other PCDDs.
Properties
IUPAC Name |
1,2,4,6,8-pentachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWALZHAWITMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074095 | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-76-0 | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6,8-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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